molecular formula C21H22N2O3S B11358652 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B11358652
M. Wt: 382.5 g/mol
InChI Key: YKWXTKLIZQSHAL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H22N2O3S/c1-15-4-3-5-19(12-15)26-13-20(24)22-11-10-17-14-27-21(23-17)16-6-8-18(25-2)9-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24)

InChI Key

YKWXTKLIZQSHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Acylation: The final step involves the acylation of the amine group with 2-(3-methylphenoxy)acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: The compound can be used in the development of agrochemicals.

    Cosmetics: It may be incorporated into cosmetic formulations for its potential benefits.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings and the thiazole moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

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